molecular formula C14H19NO4S B5849059 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine CAS No. 87428-44-2

4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine

Cat. No. B5849059
CAS RN: 87428-44-2
M. Wt: 297.37 g/mol
InChI Key: MZGDFUHFLJHIPY-UHFFFAOYSA-N
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Description

4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine, also known as TMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMTM belongs to the class of organic compounds known as carbonothioyl compounds and has a molecular formula of C13H18N2O3S.

Mechanism of Action

The mechanism of action of 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine is not fully understood. However, studies have shown that 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine induces apoptosis in cancer cells by activating the mitochondrial pathway. 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine has been shown to have various biochemical and physiological effects. Studies have shown that 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine in lab experiments is its low toxicity. 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine has been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of using 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine. One area of interest is the development of 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine derivatives with improved solubility and potency. Another area of interest is the investigation of 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine's mechanism of action in more detail. Additionally, 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease could also be explored.

Synthesis Methods

The synthesis of 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine can be achieved through a multi-step process involving the reaction of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide followed by cyclization with morpholine. The final product is obtained through the reaction of the cyclized product with carbon disulfide.

Scientific Research Applications

4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine has been investigated for its anticancer properties. Studies have shown that 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine has also been investigated for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

morpholin-4-yl-(2,4,5-trimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-16-11-9-13(18-3)12(17-2)8-10(11)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGDFUHFLJHIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=S)N2CCOCC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359612
Record name Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87428-44-2
Record name Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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